

Application Notes and Protocols: In Vivo Imaging of Perzebertinib Response in Brain Metastases

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Compound of Interest

Compound Name: *Perzebertinib*

Cat. No.: *B15570206*

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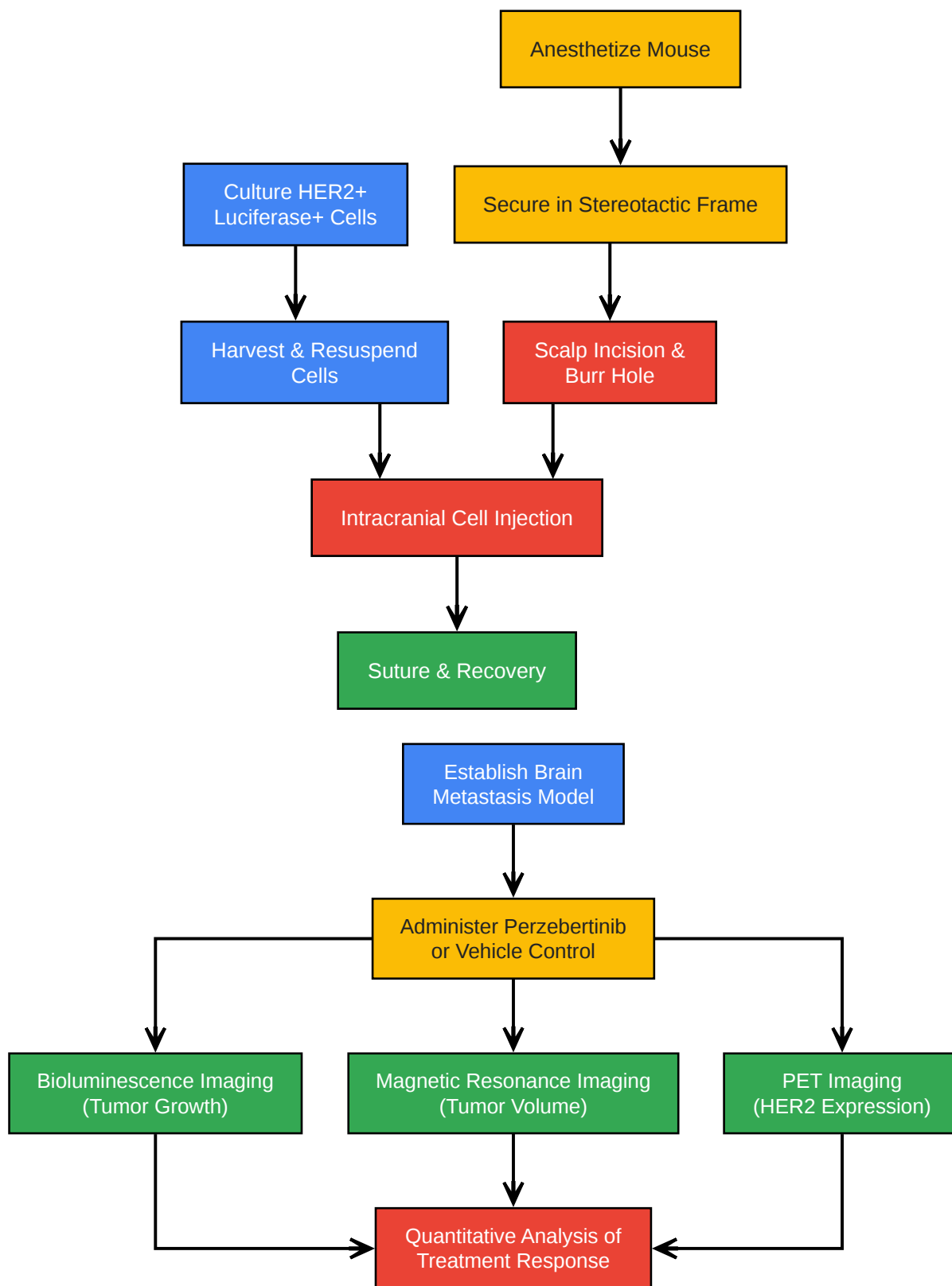
Introduction

Perzebertinib (also known as ZN-A-1041) is an orally bioavailable, central nervous system (CNS) penetrant tyrosine kinase inhibitor (TKI) that potently targets Human Epidermal Growth factor Receptor 2 (HER2).[1][2] Brain metastases are a significant clinical challenge in patients with HER2-positive breast cancer, with an estimated 30-50% of patients with metastatic HER2-positive disease developing brain metastases.[3] The ability of **Perzebertinib** to cross the blood-brain barrier makes it a promising therapeutic agent for this patient population.[2] These application notes provide detailed protocols for establishing preclinical models of HER2-positive brain metastases and utilizing various in vivo imaging modalities to quantitatively assess the therapeutic response to **Perzebertinib**.

Mechanism of Action of Perzebertinib

Perzebertinib is a selective inhibitor of HER2 tyrosine kinase.[4] In HER2-positive cancers, the HER2 receptor is overexpressed, leading to receptor dimerization and constitutive activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. This aberrant signaling promotes tumor cell proliferation, survival, and invasion. **Perzebertinib** competitively binds to the ATP-binding pocket of the HER2 kinase domain, inhibiting its autophosphorylation

and the subsequent activation of downstream signaling cascades. This ultimately leads to the suppression of tumor growth.



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